

# C.I. Basic Yellow 37: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: C.I. Basic yellow 37

Cat. No.: B12382508

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An In-depth Technical Guide on **C.I. Basic Yellow 37** for Researchers, Scientists, and Drug Development Professionals.

**C.I. Basic Yellow 37** is a cationic dye belonging to the ketimine class.<sup>[1]</sup> It is recognized for its fluorescent properties and is utilized in various industrial applications, primarily in textile dyeing. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols for research applications.

## Core Molecular and Chemical Properties

**C.I. Basic Yellow 37** is characterized by the following molecular formula and weight. There is a slight variation in the reported molecular weight across different suppliers.

Property	Value	Source(s)
Molecular Formula	C <sub>21</sub> H <sub>30</sub> ClN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	359.54 g/mol or 359.94 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
C.I. Name	Basic Yellow 37	<a href="#">[1]</a>
C.I. Number	41001	<a href="#">[1]</a>
CAS Registry No.	6358-36-7	<a href="#">[1]</a>
Class	Ketimine	<a href="#">[1]</a>
Appearance	Greenish-light yellow powder	<a href="#">[1]</a>

## Synthesis and Manufacturing

A general method for the synthesis of **C.I. Basic Yellow 37** involves the following steps: Sulfur is dissolved in 4-(4-Diethylamino)benzyl)-N,N-diethylbenzenamine, to which ammonium chloride and sodium chloride are added.[\[1\]](#) This mixture is then heated to 175°C in a stream of ammonia.[\[1\]](#) The resulting dye is extracted with hot water and subsequently salted out.[\[1\]](#)

## Experimental Protocols

Detailed experimental protocols specifically for **C.I. Basic Yellow 37** in a research context are not extensively documented in publicly available literature. However, based on its properties as a basic dye and its known applications, the following sections provide detailed methodologies for key experiments where this dye or similar dyes are utilized. These protocols are intended to serve as a comprehensive framework for experimental design.

### Protocol 1: Dyeing of Acrylic Fibers with Basic Dyes

This protocol outlines a standard procedure for dyeing acrylic textiles with basic dyes like **C.I. Basic Yellow 37**. Basic dyes are particularly effective for dyeing acrylic fibers due to the anionic character of the polymer.

Materials:

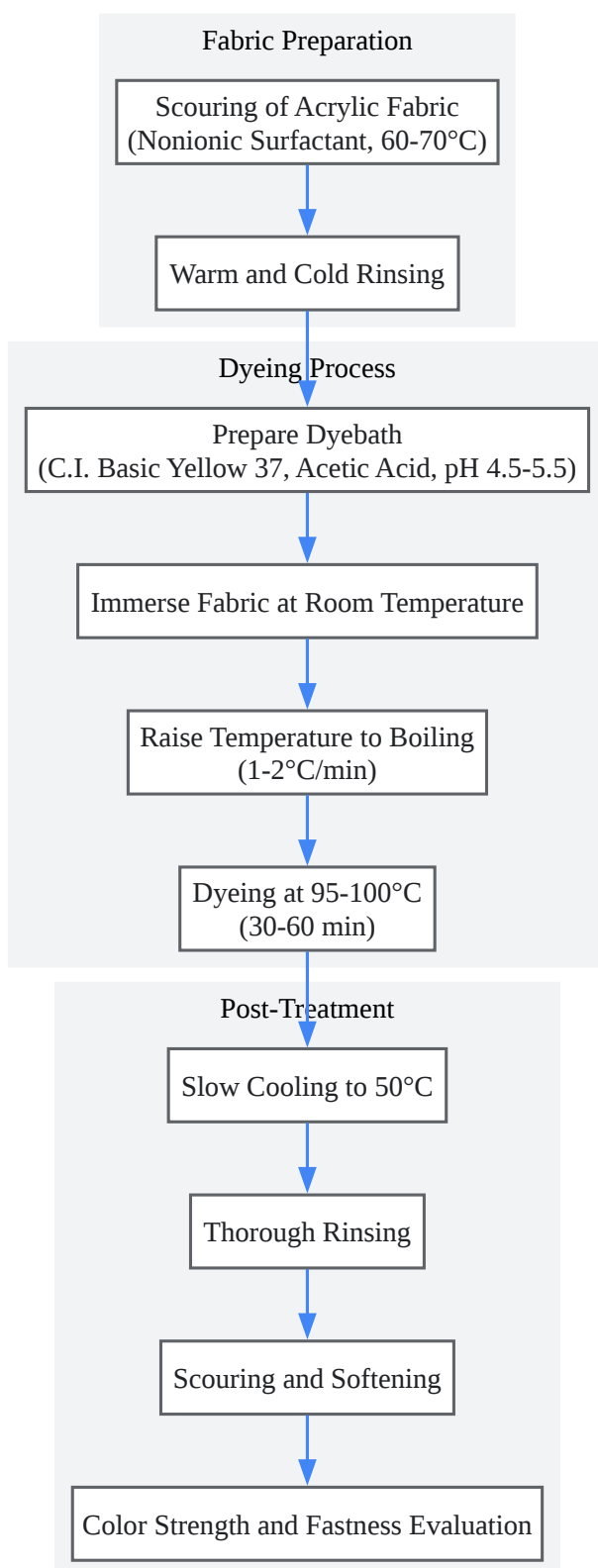
- **C.I. Basic Yellow 37**

- Acrylic fabric
- Acetic acid (glacial)
- Sodium acetate
- Nonionic surfactant
- Softener
- Laboratory dyeing machine (e.g., beaker dyeing machine)
- Spectrophotometer for color measurement

Procedure:

- Scouring: Pre-wash the acrylic fabric with a solution containing 0.5-1.0% (on weight of fabric, owg) of a nonionic surfactant and 0.5-1.0% (owg) of tetrasodium pyrophosphate or ammonia.[3] This is carried out for 15-30 minutes at 60-70°C to remove any impurities or processing aids.[3] Rinse the fabric thoroughly with warm and then cold water.[3]
- Dye Bath Preparation: Prepare a dyebath containing the required amount of **C.I. Basic Yellow 37**, 1% (owg) of acetic acid to achieve a pH of 4.5-5.5, and a suitable retarding agent if necessary to ensure level dyeing. The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) is typically set between 1:10 and 1:20.
- Dyeing Process:
  - Immerse the scoured acrylic fabric into the dyebath at room temperature.
  - Gradually raise the temperature of the dyebath to the glass transition temperature of the acrylic fiber (around 80-85°C). The rate of temperature rise is critical and is typically controlled at 1-2°C per minute.
  - Once the glass transition temperature is reached, the dye uptake rate increases significantly.[3] Continue to raise the temperature to the boiling point (95-100°C).

- Maintain the dyeing at this temperature for 30-60 minutes, ensuring continuous agitation to achieve a uniform color.
- Cooling and Rinsing: After dyeing, cool the dyebath slowly to approximately 50°C to avoid setting creases in the fabric.<sup>[3]</sup> Remove the dyed fabric and rinse it thoroughly with warm and then cold water until the water runs clear.
- After-treatment: Scour the dyed fabric with 0.5% (owg) nonionic surfactant and 0.5-1.0% (owg) glacial acetic acid.<sup>[3]</sup> Finally, rinse and apply a softener as required.<sup>[3]</sup>
- Evaluation: Measure the color strength (K/S values) of the dyed fabric using a spectrophotometer and assess the color fastness properties (e.g., to washing, light, and rubbing) according to standard ISO or AATCC methods.



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Workflow for dyeing acrylic fabric with basic dyes.

## Protocol 2: Photocatalytic Degradation of C.I. Basic Yellow 37

This protocol describes a general method for studying the degradation of basic dyes using a photocatalyst, which is relevant for environmental fate and water treatment studies.

Materials:

- **C.I. Basic Yellow 37** solution of known concentration
- Photocatalyst (e.g.,  $\text{TiO}_2$ ,  $\text{ZnO}$ )
- Photoreactor with a UV or visible light source
- Magnetic stirrer
- pH meter
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- UV-Vis spectrophotometer
- Centrifuge or filtration system

Procedure:

- **Dye Solution Preparation:** Prepare a stock solution of **C.I. Basic Yellow 37** in deionized water. Dilute the stock solution to the desired initial concentration for the degradation experiments (e.g., 10-50 mg/L).
- **Experimental Setup:** Place a specific volume of the dye solution (e.g., 100 mL) into the photoreactor. Add a measured amount of the photocatalyst (e.g., 0.1-1.0 g/L). The reactor should be placed on a magnetic stirrer to ensure the catalyst remains suspended.
- **Adsorption-Desorption Equilibrium:** Before irradiation, stir the suspension in the dark for a defined period (e.g., 30-60 minutes) to allow the dye to reach adsorption-desorption equilibrium with the catalyst surface.<sup>[4][5]</sup> Take an initial sample just before turning on the light source.

- pH Adjustment: Adjust the pH of the suspension to the desired level using dilute HCl or NaOH, as pH can significantly influence the degradation rate.[4]
- Photoreaction: Initiate the photocatalytic reaction by turning on the light source. Continue stirring the suspension throughout the experiment.
- Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[4]
- Analysis: Immediately centrifuge or filter the collected samples to remove the photocatalyst particles.[4] Measure the absorbance of the supernatant at the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) of **C.I. Basic Yellow 37** using a UV-Vis spectrophotometer to determine the residual dye concentration.
- Data Evaluation: Calculate the degradation efficiency at each time point using the formula:  $\text{Degradation (\%)} = [(C_0 - C_t) / C_0] \times 100$  where  $C_0$  is the initial concentration of the dye and  $C_t$  is the concentration at time  $t$ .

## Protocol 3: Removal of C.I. Basic Yellow 37 using Biosorbents

This protocol provides a framework for investigating the removal of **C.I. Basic Yellow 37** from aqueous solutions using biosorbents, such as tree fern.[6]

Materials:

- **C.I. Basic Yellow 37** solution of known concentration
- Biosorbent material (e.g., dried and ground tree fern)
- Shaker or magnetic stirrer
- pH meter
- UV-Vis spectrophotometer
- Centrifuge or filtration system

#### Procedure:

- **Biosorbent Preparation:** Prepare the biosorbent by washing it with deionized water to remove any soluble impurities, followed by drying and grinding to a uniform particle size.
- **Adsorption Experiments:**
  - Prepare a series of flasks each containing a fixed volume of the **C.I. Basic Yellow 37** solution at a known initial concentration.
  - Add a pre-weighed amount of the biosorbent to each flask.
  - Adjust the pH of the solutions to the desired values.
  - Place the flasks on a shaker and agitate at a constant speed and temperature for a specified period to reach equilibrium.
- **Kinetic Studies:** To study the adsorption kinetics, take samples at different time intervals during the agitation process.
- **Isotherm Studies:** To determine the adsorption isotherm, vary the initial dye concentration while keeping the biosorbent dose, pH, and temperature constant.
- **Analysis:** After the desired contact time, separate the biosorbent from the solution by centrifugation or filtration. Analyze the remaining concentration of **C.I. Basic Yellow 37** in the supernatant using a UV-Vis spectrophotometer.
- **Data Analysis:**
  - Calculate the amount of dye adsorbed per unit mass of the biosorbent ( $q_e$  in mg/g) at equilibrium.
  - Analyze the kinetic data using models such as pseudo-first-order and pseudo-second-order to determine the rate of adsorption.
  - Fit the equilibrium data to isotherm models like Langmuir and Freundlich to describe the adsorption behavior.



## Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the scientific literature detailing the interaction of **C.I. Basic Yellow 37** with biological signaling pathways. Its primary application is in the industrial dyeing of materials, and its biological effects have not been a major focus of research. For drug development professionals, it is important to note that many dyes, particularly cationic dyes, can exhibit biological activity, including potential toxicity. Therefore, any consideration of this compound or structurally related molecules for biological applications would require extensive in vitro and in vivo toxicological and mechanistic studies.

## Conclusion

**C.I. Basic Yellow 37** is a well-characterized fluorescent dye with established applications in the textile industry. While its use in a direct research or drug development context is not well-documented, the provided protocols for dyeing, photocatalytic degradation, and biosorption offer a foundation for further investigation into its properties and potential applications or environmental impact. Researchers are encouraged to adapt these methodologies and conduct thorough validation for their specific experimental systems.

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